![molecular formula C17H28N4O3S B5655044 (1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)
(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Overview
Description
The study of diazabicyclo nonane derivatives, including those with sulfonamide groups, is significant due to their interactions with biological receptors, such as nicotinic acetylcholine receptors (nAChRs). These compounds have been investigated for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of diazabicyclo[3.3.1]nonane derivatives involves various chemical reactions, including the Mannich reaction and metal-free oxidative cyclization processes. These methods enable the creation of functionalized structures with potential biological activities (Dotsenko et al., 2007).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial for elucidating the molecular structures of diazabicyclo nonane derivatives. These techniques provide detailed information on the conformation and configuration of the compounds, which is essential for understanding their chemical reactivity and interaction with biological targets (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo nonane derivatives is influenced by their functional groups. For instance, sulfonamide groups can participate in oxidative cyclization reactions to form pyrrolidones and spiro-pyrrolidones, showcasing the versatility of these compounds in chemical synthesis (Prabagar et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of diazabicyclo nonane derivatives can be tailored by modifying their substituents. These properties are essential for their application in medicinal chemistry, where drug-like properties are crucial (Veremeeva et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key factors that determine the biological activity of diazabicyclo nonane derivatives. These properties are influenced by the electronic nature of the substituents and the overall molecular structure (Eibl et al., 2013).
properties
IUPAC Name |
(1R,5R)-6-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-13(22)15-7-17(19(4)10-15)11-20-8-14-5-6-16(20)12-21(9-14)25(23,24)18(2)3/h7,10,14,16H,5-6,8-9,11-12H2,1-4H3/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFYNEXZRDVQNE-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CC3CCC2CN(C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CN(C(=C1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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